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Compound of Interest

Compound Name: Acid Red 289

Cat. No.: B577069

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 289 is a synthetic dye belonging to the xanthene and azo dye classes, characterized
by its vibrant red hue.[1] Its molecular structure incorporates several key functional groups,
including sulfonic acid moieties, aromatic rings, and an amine linkage within a xanthene
framework. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive
analytical technique ideal for the qualitative analysis of such complex organic molecules. By
measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated,
which provides a molecular fingerprint, revealing the presence of specific functional groups and
offering insights into the overall chemical structure. This application note provides a detailed
protocol for the analysis of Acid Red 289 using Attenuated Total Reflectance (ATR)-FTIR
spectroscopy and an interpretation of its characteristic spectral features.

Materials and Methods
Materials:
¢ Acid Red 289 powder (CAS 12220-28-9)

* |Isopropanol or ethanol for cleaning

e Lint-free wipes
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Instrumentation:
o FTIR spectrometer equipped with a Diamond or Germanium ATR accessory.
Experimental Protocol:

A detailed workflow for the FTIR analysis of Acid Red 289 is presented below.
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Experimental Workflow for FTIR Analysis of Acid Red 289
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FTIR Analysis Workflow
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Procedure:

e ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe
soaked in isopropanol or ethanol to remove any contaminants. Allow the solvent to
evaporate completely.

e Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This
will be subtracted from the sample spectrum to eliminate interference from ambient moisture
and carbon dioxide.

o Sample Application: Place a small amount of Acid Red 289 powder directly onto the center
of the ATR crystal, ensuring complete coverage of the crystal surface.

o Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure to
the sample. This ensures good contact between the sample and the ATR crystal, which is
crucial for obtaining a high-quality spectrum.

o Data Acquisition: Collect the FTIR spectrum of the sample over the desired spectral range
(typically 4000-400 cm~1). A typical measurement involves co-adding multiple scans to
improve the signal-to-noise ratio.

o Data Processing: The collected spectrum should be baseline corrected and, if necessary,
smoothed using the spectrometer's software.

Results and Discussion

The FTIR spectrum of Acid Red 289 exhibits a series of absorption bands that are
characteristic of its molecular structure. The key functional groups and their expected
vibrational frequencies are summarized in the table below. The interpretation of the spectrum
allows for the confirmation of the dye's chemical identity.

Table 1: Characteristic FTIR Absorption Bands of Acid Red 289
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Wavenumber . . . .
( 1 Vibrational Mode Functional Group Intensity
cm-
3400 - 3200 N-H Stretch Aromatic Amine Medium, Broad
3100 - 3000 C-H Stretch Aromatic Medium to Weak
2950 - 2850 C-H Stretch Methyl (CHs) Medium to Weak
~1600 C=C Stretch Aromatic Ring Strong
~1590 N=N Stretch Azo Group Medium
1470 - 1430 C-H Bend Methyl (CHs) Medium
1335 - 1250 C-N Stretch Aromatic Amine Strong
S=0 Asymmetric
1200 - 1170 Sulfonate (SOs3™) Strong
Stretch
S=0 Symmetric
1080 - 1030 Sulfonate (SO3™) Strong
Stretch
C-H Out-of-plane o
900 - 675 Aromatic Ring Strong

Bend

The presence of a broad band in the 3400-3200 cm~1 region is indicative of the N-H stretching
vibrations of the secondary aromatic amine groups. Aromatic C-H stretching vibrations are
expected to appear in the 3100-3000 cm~1! range. The strong absorptions around 1600 cm~1
are characteristic of the C=C stretching vibrations within the aromatic rings of the xanthene
core and attached phenyl groups. A medium intensity peak around 1590 cm~1 can be attributed
to the N=N stretching of the azo linkage, a key chromophore in this dye.

The strong and distinct bands observed between 1200-1170 cm~! and 1080-1030 cm~* are
assigned to the asymmetric and symmetric stretching vibrations of the S=0 bonds in the
sulfonate groups (SOs™), respectively. These groups are crucial for the water solubility of Acid
Red 289. A strong band in the 1335-1250 cm~? region is characteristic of the C-N stretching of
the aromatic amine linkages.[2][3] Finally, the region between 900 and 675 cm~* will contain
strong bands corresponding to the out-of-plane C-H bending vibrations of the substituted
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aromatic rings, the pattern of which can provide information about the substitution pattern on

the rings.[4][5]

FTIR Analysis of Acid Red 289 Functional Groups
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Conclusion

Functional Group Identification

gerprint Region

FTIR spectroscopy is a rapid, reliable, and non-destructive method for the structural
characterization of Acid Red 289. The ATR technique allows for the direct analysis of the solid

dye powder with minimal sample preparation. The resulting spectrum provides a unique

fingerprint that confirms the presence of the key functional groups, including the aromatic

systems, sulfonic acid moieties, aromatic amine linkages, and the azo group, which are all

integral to the chemical identity and properties of Acid Red 289. This application note serves

as a practical guide for researchers and scientists in utilizing FTIR for the routine analysis and

quality control of this and structurally related dyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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